molecular formula C6H13ClFN B1532873 trans-3-Fluoro-4-methylpiperidine hydrochloride CAS No. 374794-76-0

trans-3-Fluoro-4-methylpiperidine hydrochloride

Cat. No.: B1532873
CAS No.: 374794-76-0
M. Wt: 153.62 g/mol
InChI Key: IVOIZMQEPDOLEK-KGZKBUQUSA-N
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Scientific Research Applications

Chemistry: trans-3-Fluoro-4-methylpiperidine hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidines on biological systems. It serves as a model compound to understand the interactions of fluorinated molecules with enzymes and receptors .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting central nervous system disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidine hydrochloride typically involves the fluorination of 4-methylpiperidine. One common method includes the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: trans-3-Fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Corresponding amines

    Substitution: Various substituted piperidines

Comparison with Similar Compounds

    3-Fluoropiperidine: Similar in structure but lacks the methyl group at the 4-position.

    4-Methylpiperidine: Similar in structure but lacks the fluorine atom at the 3-position.

    trans-4-Fluoro-3-methylpiperidine: A positional isomer with the fluorine and methyl groups swapped.

Uniqueness: trans-3-Fluoro-4-methylpiperidine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3S,4R)-3-fluoro-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-5-2-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOIZMQEPDOLEK-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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